1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Description
1-[(6-Chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine core with a carboxylic acid group at position 3 and an acetyl-linked 6-chloroindole substituent. The indole moiety, a bicyclic aromatic heterocycle, is substituted with a chlorine atom at position 6, which may enhance electron-withdrawing properties and influence binding interactions in biological systems. The piperidine ring contributes to conformational flexibility, while the carboxylic acid group facilitates solubility and hydrogen bonding. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in the development of alkaloid-inspired therapeutics .
Properties
IUPAC Name |
1-[2-(6-chloroindol-1-yl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-4-3-11-5-7-18(14(11)8-13)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVENZOTMGPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of 6-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Acetylation: The 6-chloro-1H-indole is then acetylated using acetic anhydride to form 1-(6-chloro-1H-indol-1-yl)ethanone.
Coupling with Piperidine-3-carboxylic Acid: The final step involves coupling 1-(6-chloro-1H-indol-1-yl)ethanone with piperidine-3-carboxylic acid under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 1-(6-chloro-1H-indol-1-yl)ethanol.
Substitution: Formation of 6-substituted indole derivatives
Scientific Research Applications
Antipsychotic Properties
Research indicates that derivatives of compounds similar to 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid exhibit antipsychotic properties. For instance, compounds within this structural class have shown affinity for dopamine D4 receptors, which are implicated in the modulation of psychotic symptoms. Studies have demonstrated that these compounds can act as competitive antagonists at these receptors, suggesting potential use in treating schizophrenia and related disorders .
Antidepressant Activity
The compound's mechanism may also extend to antidepressant effects, as some studies suggest that modulation of serotonin pathways can be achieved through similar indole-based structures. The ability to inhibit serotonin reuptake could provide a therapeutic avenue for depression treatment .
Anti-inflammatory Effects
Preliminary studies have indicated that certain derivatives can exhibit anti-inflammatory properties. The indole structure is known for its ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Synthetic Pathways
The synthesis of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of the Indole Derivative : Starting from simpler indole precursors.
- Acetylation : Introducing the acetyl group to form the desired indole derivative.
- Piperidine Ring Formation : Utilizing piperidine derivatives to complete the structure.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies on Derivatives
Several case studies have explored derivatives of this compound:
Mechanism of Action
The mechanism of action of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Heterocyclic Core Variations :
- The target compound’s 6-chloroindole group distinguishes it from pyrazine (e.g., 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid) and pyrimidine analogues (e.g., 1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid). Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets compared to pyrazine/pyrimidine derivatives .
- The 6-chloro substitution on indole contrasts with the 6-methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid, which lacks the piperidine-carboxylic acid moiety. Chlorine’s electron-withdrawing nature could influence metabolic stability or binding affinity .
Piperidine Substitution Patterns :
- The carboxylic acid group at position 3 of the piperidine ring is critical for solubility and ionic interactions. Analogues with the carboxylic acid at position 4 (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid) may exhibit altered spatial orientation in binding pockets .
Biological Relevance: Piperidine derivatives with aryl/heteroaryl substituents, such as the target compound, are associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
Biological Activity
1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an indole moiety and an acetyl group. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has been investigated across several studies, revealing its potential as an antitumor , antibacterial , and anti-inflammatory agent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound showed a dose-dependent increase in caspase-3 activity, which is a marker for apoptosis. At concentrations as low as 1.0 μM, morphological changes were observed, indicating the initiation of apoptotic pathways .
Antibacterial Activity
The antibacterial effects of this compound have also been documented. It demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its antibacterial and antitumor activities, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokine production, thus contributing to its therapeutic potential in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in MDA-MB-231 cells with increased caspase-3 activity (1.33–1.57 times) at 10 μM | Cell viability assays and flow cytometry |
| Study 2 | Exhibited significant antibacterial activity with MIC values of 0.0048 mg/mL against E. coli | Disc diffusion method |
| Study 3 | Reduced levels of inflammatory cytokines in vitro | ELISA assays |
The mechanisms through which 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid exerts its biological effects include:
- Targeting Apoptotic Pathways : The compound activates caspase enzymes, leading to programmed cell death in cancer cells.
- Inhibiting Bacterial Cell Wall Synthesis : Its interaction with bacterial membranes disrupts cell integrity, leading to bacterial death.
- Modulating Cytokine Production : It appears to downregulate the expression of inflammatory markers, contributing to its anti-inflammatory properties.
Q & A
Q. What are the recommended synthetic routes for 1-[(6-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid?
The synthesis of this compound typically involves a multi-step approach:
- Step 1 : Functionalization of the indole ring. The 6-chloroindole moiety can be prepared via electrophilic substitution or palladium-catalyzed cross-coupling reactions.
- Step 2 : Acetylation of the indole nitrogen using chloroacetyl chloride or similar reagents under anhydrous conditions .
- Step 3 : Coupling the acetylated indole with piperidine-3-carboxylic acid derivatives. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .
Key Considerations : - Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purification via column chromatography or recrystallization to isolate the final product.
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation:
- Protocol : Crystals are grown via slow evaporation in a solvent mixture (e.g., DCM/hexane). Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths, angles, and torsional parameters .
Alternative Methods : - NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon connectivity (e.g., δ 7.5–8.0 ppm for indole protons).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆ClN₂O₃: 335.08).
Advanced Research Questions
Q. What computational methods predict the binding affinity of this compound with biological targets?
Molecular docking and MD simulations are critical:
- Software : AutoDock Vina or Schrödinger Suite for docking studies.
- Target Selection : Prioritize enzymes/receptors with hydrophobic pockets (e.g., cyclooxygenase-2, cancer-related kinases) due to the compound’s aromatic and chloro-substituted groups .
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates electrostatic potential maps to predict reactive sites .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Harmonization :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., indomethacin for COX inhibition).
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates to assess variability .
Advanced Techniques : - Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, reducing false positives from fluorescence-based assays.
- Structural Analysis : Compare X-ray co-crystal structures of the compound bound to targets vs. conflicting studies to identify binding mode discrepancies .
Q. Case Study :
- A study reporting anti-inflammatory activity (IC₅₀ = 19.45 μM) vs. another showing no effect at 50 μM could stem from differences in cellular uptake or assay pH. Repeating experiments with standardized buffers (e.g., PBS pH 7.4) and permeability enhancers (e.g., DMSO ≤0.1%) resolves such issues .
Q. What are the key reactivity trends of the chloroindole and piperidine moieties?
- Chloroindole :
- Piperidine-3-carboxylic acid :
- Esterification/amidation at the carboxyl group for prodrug development.
- pH-sensitive conformational changes in the piperidine ring alter solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
